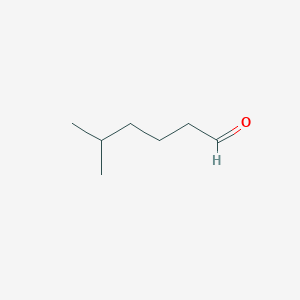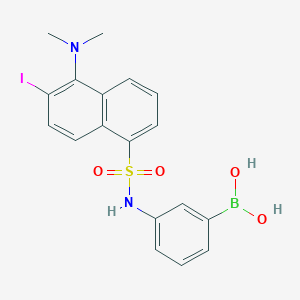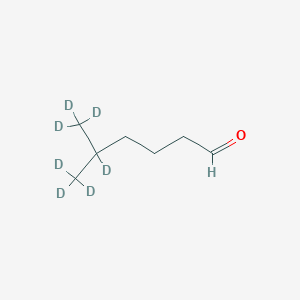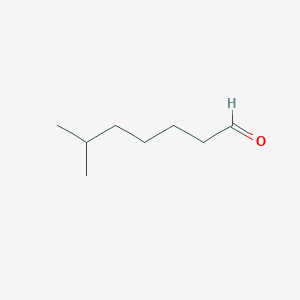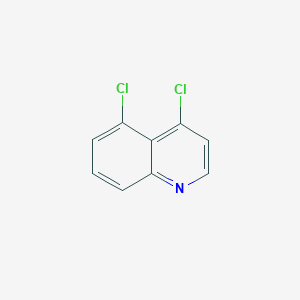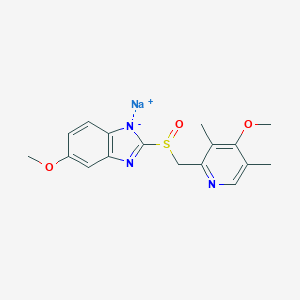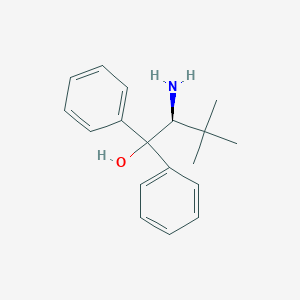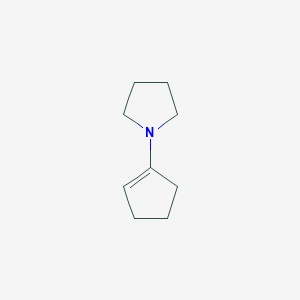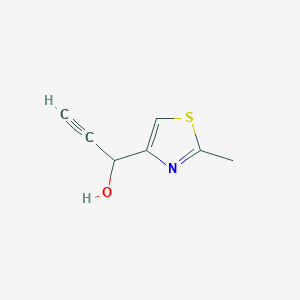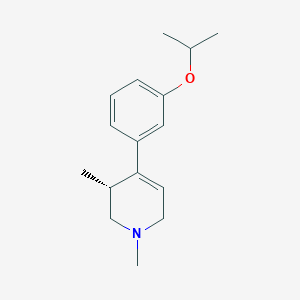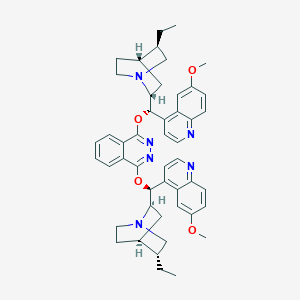
(Dhqd)2phal
Descripción general
Descripción
(DHQD)2Phal is a novel synthetic compound developed by scientists at the University of California, San Diego. It is a dimer of two dihydroquinoline (DHQ) molecules connected by a phenylalanine (Phal) linker. This compound has been studied for its potential applications in biochemistry, physiology, and drug research.
Aplicaciones Científicas De Investigación
(DHQD)2PHAL in Click Chemistry
- This compound has been demonstrated as an excellent accelerating ligand for the copper(I)-catalyzed azide–alkyne cycloaddition reaction, a key protocol in Click Chemistry. This method, conducted in water at room temperature, is notable for its simplicity, efficiency, and environmental friendliness, yielding products with high purity and excellent yields (Ali et al., 2014).
This compound in Asymmetric Synthesis
- The compound has been successfully applied in the asymmetric synthesis of spiro-indolines and fused indolines with high yields and excellent enantioselectivity. This process is crucial in creating compounds with continuous quaternary and tertiary carbon centers (Yin & You, 2013; Yin & You, 2014).
This compound in Asymmetric Dihydroxylation
- A novel application of this compound in the osmium-catalyzed asymmetric dihydroxylation of olefins has been presented. In this process, the ligand serves a dual function in stereocontrol and acts as a reoxidant for osmium(VI), demonstrating versatility in organic synthesis (Jonsson et al., 2001).
This compound in Catalytic Reactions
- The compound has been used in Suzuki–Miyaura cross-coupling reactions, showing efficiency and recyclability in synthesizing biaryls/heterobiaryls in water at room temperature. This highlights its potential in green chemistry and sustainable processes (Saikia et al., 2015).
This compound in Bromolactonization and Bromohydroxylation
- This compound has been effectively used in asymmetric bromolactonization and bromohydroxylation reactions. These processes are significant in the synthesis of lactones and bromohydrins with high enantioselectivity, underlining the compound's role in creating complex molecular structures (Wilking et al., 2014; Li et al., 2017).
Mecanismo De Acción
Target of Action
(DHQD)2PHAL, also known as Hydroquinidine 1,4-phthalazinediyl diether, is a modified cinchona alkaloid derivative . It is primarily used as a ligand for enantioselective catalysis . The compound’s primary targets are olefins in the case of osmium trioxide catalyzed asymmetric dihydroxylation , and aryl/heteroaryl halides in the case of palladium-catalyzed Suzuki-Miyaura coupling .
Mode of Action
This compound interacts with its targets by accelerating the reaction and transferring the chiral information . In the case of the osmium trioxide catalyzed asymmetric dihydroxylation of olefins, this compound acts as a ligand, enhancing the reaction’s enantioselectivity . Similarly, in the palladium-catalyzed Suzuki-Miyaura coupling of aryl/heteroaryl halides with aryl boronic acids, this compound serves as a ligand, promoting the reaction in an aqueous medium and in the absence of phosphine/organic solvent .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involving the asymmetric dihydroxylation of olefins and the Suzuki-Miyaura coupling of aryl/heteroaryl halides . The compound’s role as a ligand in these reactions results in the formation of enantiomerically enriched products .
Pharmacokinetics
Its impact on bioavailability would therefore be primarily related to its ability to enhance the reaction rate and enantioselectivity .
Result of Action
The molecular and cellular effects of this compound’s action are seen in the enantiomerically enriched products of the reactions it catalyzes . For example, in the osmium trioxide catalyzed asymmetric dihydroxylation of olefins, the presence of this compound results in the formation of dihydroxylated products with a high degree of enantioselectivity .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound has been found to be an excellent accelerating ligand for the copper (i)-catalyzed azide–alkyne cycloaddition reaction under air . Furthermore, the compound’s solubility in chloroform, DMSO, and methanol suggests that the choice of solvent can significantly impact its action and efficacy.
Propiedades
IUPAC Name |
1,4-bis[(S)-[(2R,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]phthalazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H54N6O4/c1-5-29-27-53-21-17-31(29)23-43(53)45(35-15-19-49-41-13-11-33(55-3)25-39(35)41)57-47-37-9-7-8-10-38(37)48(52-51-47)58-46(44-24-32-18-22-54(44)28-30(32)6-2)36-16-20-50-42-14-12-34(56-4)26-40(36)42/h7-16,19-20,25-26,29-32,43-46H,5-6,17-18,21-24,27-28H2,1-4H3/t29-,30-,31-,32-,43+,44+,45-,46-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUCBLVFHJWOYDN-HVLQGHBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)OC5=NN=C(C6=CC=CC=C65)OC(C7CC8CCN7CC8CC)C9=C1C=C(C=CC1=NC=C9)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CN2CC[C@H]1C[C@@H]2[C@H](C3=C4C=C(C=CC4=NC=C3)OC)OC5=NN=C(C6=CC=CC=C65)O[C@H]([C@H]7C[C@@H]8CCN7C[C@@H]8CC)C9=C1C=C(C=CC1=NC=C9)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H54N6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30458959 | |
| Record name | (DHQD)2PHAL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30458959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
779.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
140853-10-7 | |
| Record name | 1,4-Bis(dihydroquinidine)phthalazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140853107 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (DHQD)2PHAL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30458959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-BIS(DIHYDROQUINIDINE)PHTHALAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W4JCP4V5TH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is (DHQD)2PHAL primarily used for in research?
A1: (DHQD)2PHAL is a chiral ligand frequently used in asymmetric catalysis. [, , , , , , , , , ] It effectively facilitates the formation of enantiomerically enriched compounds, serving as a crucial component in various organic reactions.
Q2: What types of reactions is this compound known to catalyze?
A2: this compound demonstrates catalytic activity in a wide array of reactions, including:
- Asymmetric Dihydroxylation: This is perhaps its most recognized application, particularly in the Sharpless Asymmetric Dihydroxylation, where it facilitates the enantioselective addition of two hydroxyl groups to an olefin. [, , , , , ]
- Halocyclizations: (DHQD)2PHAL catalyzes asymmetric chlorolactonizations, bromolactonizations, and other halocyclizations, enabling the formation of chiral heterocycles. [, , , , , , , , , , , ]
- Aminohydroxylation: It facilitates the enantioselective addition of both amino and hydroxyl groups to alkenes in the Sharpless Asymmetric Aminohydroxylation. [, , ]
- Other Reactions: Research also shows its potential in catalyzing reactions like selenolactonization [], aza-Michael additions [], and more.
Q3: How does this compound achieve enantioselectivity in reactions?
A3: (DHQD)2PHAL's structure enables it to create a chiral environment around the reaction center. [, , ] This chiral pocket influences the approach of reacting molecules, favoring the formation of one enantiomer over the other.
Q4: What are some specific examples of its application in synthesizing complex molecules?
A4: this compound has proven valuable in synthesizing natural products and pharmaceutical intermediates:
- Synthesis of Destruxin E: Employed in the diastereoselective dihydroxylation step during the synthesis of this cyclodepsipeptide. [, ]
- Synthesis of (+)-Loline: Used in the Sharpless aminohydroxylation step during the synthesis of this pyrrolizidine alkaloid. []
- Synthesis of Diltiazem and Taxol Side Chain: Applied in the asymmetric dihydroxylation of cinnamates for synthesizing these pharmaceutical compounds. []
Q5: What factors can influence the effectiveness of this compound in catalysis?
A5: Several factors can impact its performance:
- Solvent: The choice of solvent can significantly impact enantioselectivity, as evidenced in chlorocyclization reactions where solvent-dependent enantiodivergence was observed. []
- Additives: Adding certain compounds, like benzoic acid, can enhance enantioselectivity in reactions like bromolactonizations. []
- Temperature: Temperature variations can influence both reaction rate and enantioselectivity. []
Q6: What is the molecular formula and weight of this compound?
A6: The molecular formula is C42H46N4O6, and the molecular weight is 706.84 g/mol.
Q7: Is there spectroscopic data available to characterize this compound?
A7: While the provided research papers do not delve deep into basic spectroscopic characterization, techniques like NMR (Nuclear Magnetic Resonance) are routinely used to confirm its structure and purity. []
Q8: In what solvents is this compound typically soluble?
A8: It is soluble in a range of organic solvents, including dichloromethane, chloroform, benzene, toluene, and tetrahydrofuran. []
Q9: Have computational methods been used to study this compound-catalyzed reactions?
A10: Yes, computational chemistry, including density functional theory (DFT) calculations, has been applied to investigate the mechanism of (DHQD)2PHAL-catalyzed reactions and understand the origins of stereoselectivity. [] These studies provide insights into the interactions between the catalyst, reactants, and intermediates, aiding in rationalizing observed selectivities and designing improved catalysts.
Q10: Has the SAR of this compound and related analogues been investigated?
A11: Research has explored modifications to the (DHQD)2PHAL structure, such as introducing different substituents on the quinoline rings or modifying the linker unit. [, ] These alterations can influence the catalyst's activity, enantioselectivity, and solubility, providing valuable insights into the structure-activity relationships.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



